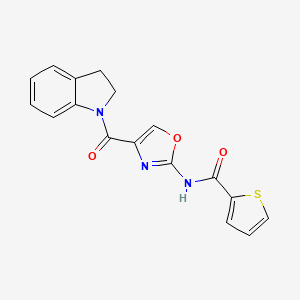

![molecular formula C8H5ClF2N2 B2605995 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole CAS No. 1111269-40-9](/img/structure/B2605995.png)

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C8H7ClN2 . It is also known by other names such as “2-Chloromethylbenzimidazole” and "2-(chloroMethyl)-1H-benzo[d]iMidazole" . This compound is used in the production of dyes and pigments .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, 2-chloromethyl benzimidazole can be synthesized by the reaction of o-phenylenediamine with chloroacetic acid . This reaction can be carried out using both microwave-assisted and conventional methods .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 146-148 °C (dec.) (lit.), a boiling point of 274.83°C (rough estimate), and a density of 1.2387 (rough estimate) . It is insoluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Properties

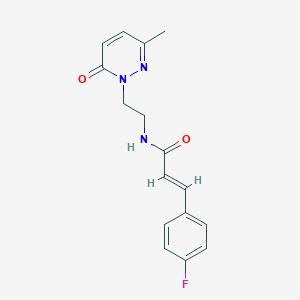

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole and its derivatives are primarily used in the synthesis of complex organic compounds. For instance:

Chemical Synthesis : It has been used in the efficient copper-catalyzed one-pot synthesis of 6H-benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines, demonstrating its versatility in constructing complex molecules under mild conditions with good yields (Huang, Liu, & Ma, 2013).

Pharmacological Research : Its derivatives have been synthesized and explored for their anti-diabetic potential, showcasing the integration of 2-(chloromethyl)-1H-benzo[d]imidazoles into pharmacologically active compounds (Ibraheem et al., 2020).

Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular properties, indicating their potential in the development of new antimicrobial agents (Jadhav et al., 2009).

Fluorescent Sensors : It has been utilized in creating efficient ratiometric fluorescent sensors, like the 6-imidazo-2-yl-5,6-dihydro-benzo[4,5]imidazo[1,2-c]quinazoline, for selective sensing of ions such as Al3+, highlighting its application in the development of chemosensors (Jeyanthi et al., 2013).

Photovoltaic Properties : The derivatives of this compound have been used in synthesizing conjugated polymers for organic photovoltaics (OPVs), showing the role of such chemicals in enhancing renewable energy technologies (Song et al., 2016).

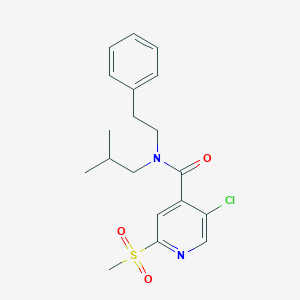

Safety and Hazards

When handling “2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Recent advances in the synthesis of imidazole derivatives highlight the potential for future research in this area . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Mécanisme D'action

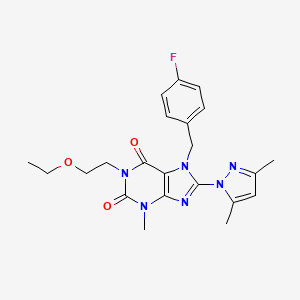

Target of Action

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .

Mode of Action

The mode of action of imidazole and benzimidazole compounds can vary widely depending on the specific compound and its targets. Many of these compounds work by interacting with biological targets in a way that inhibits the function of the target, leading to a therapeutic effect .

Biochemical Pathways

Imidazole and benzimidazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some imidazole-based drugs have been used to combat anaerobic bacterial and parasitic infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole and benzimidazole compounds can vary widely depending on the specific compound. These compounds are generally well-absorbed and can have good tissue penetration and permeability .

Result of Action

The result of the action of imidazole and benzimidazole compounds can vary widely depending on the specific compound and its targets. Many of these compounds have been found to have high therapeutic potential and have been used in the clinic to treat various types of diseases .

Action Environment

The action, efficacy, and stability of imidazole and benzimidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2-(chloromethyl)-4,5-difluoro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFYXFSSDRHBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)CCl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1111269-40-9 |

Source

|

| Record name | 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)

![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2605920.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)

![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)

![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)